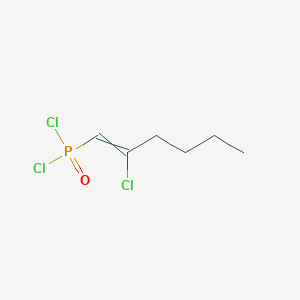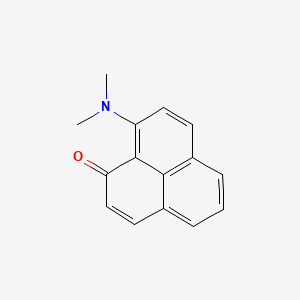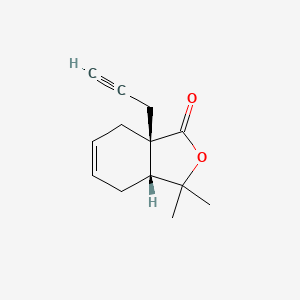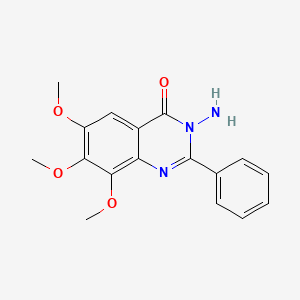![molecular formula C10H14O5 B13809224 (1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylendothall is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol . It is a structural analog of endothall, a well-known herbicide. Unlike endothall, 1,4-Dimethylendothall does not inhibit protein phosphatase 2A (PP2A) activity . This compound is primarily used in scientific research as a negative control for endothall and cantharidin in studies probing PP2A activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylendothall involves the reaction of specific precursors under controlled conditions. One common method includes the use of dimethyl maleate and cyclopentadiene in a Diels-Alder reaction, followed by oxidation and esterification steps . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 1,4-Dimethylendothall follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylendothall undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethylendothall is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a negative control in studies involving PP2A activity.
Biology: Employed in studies to understand the role of PP2A in cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new herbicides and plant growth regulators.
Mechanism of Action
1,4-Dimethylendothall exerts its effects by interacting with specific molecular targets. Unlike endothall, it does not inhibit PP2A activity, making it a valuable tool in studies aimed at understanding the role of PP2A . The compound’s mechanism of action involves binding to specific sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
1,4-Dimethylendothall is structurally related to several compounds, including:
Endothall: A potent PP2A inhibitor used as a herbicide.
Cantharidin: Another strong PP2A inhibitor with similar structural features.
Uniqueness
1,4-Dimethylendothall is unique in that it does not inhibit PP2A activity, unlike endothall and cantharidin . This makes it an essential negative control in studies involving these compounds .
List of Similar Compounds
- Endothall
- Cantharidin
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,4R)-1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-9-3-4-10(2,15-9)6(8(13)14)5(9)7(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |
InChI Key |
LOIACBOKCRBDOQ-OBDNUKKESA-N |
Isomeric SMILES |
C[C@]12CC[C@](O1)(C(C2C(=O)O)C(=O)O)C |
Canonical SMILES |
CC12CCC(O1)(C(C2C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
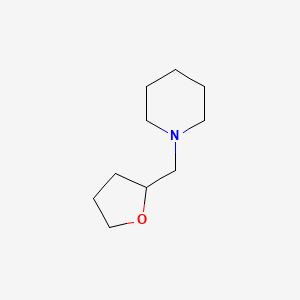
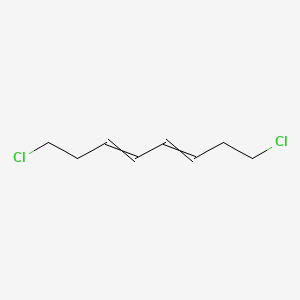
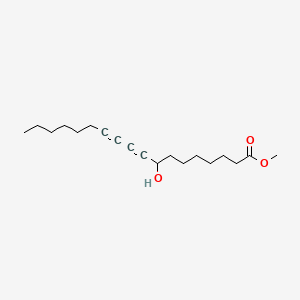
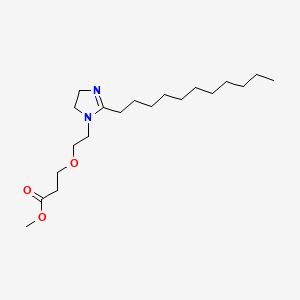
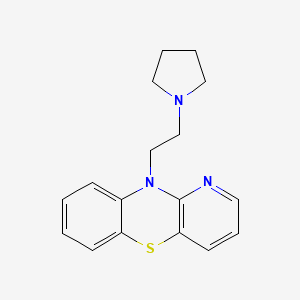
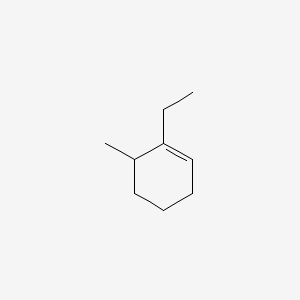
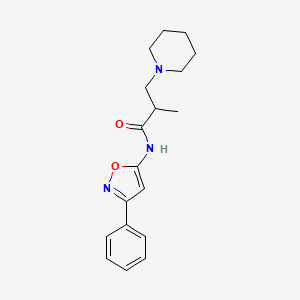
![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)

